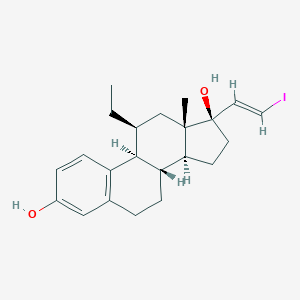

17-Iodovinyl-11-ethylestradiol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

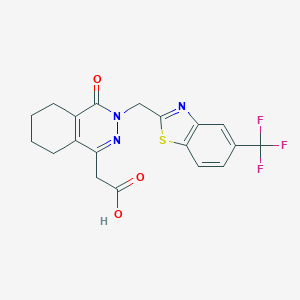

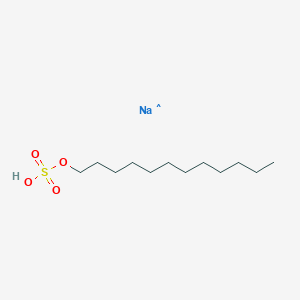

17-Iodovinyl-11-ethylestradiol, commonly known as 17IVE2, is a synthetic estrogen derivative that has been extensively studied for its potential use in scientific research. It is a potent ligand for estrogen receptors and has been shown to have a wide range of biological effects.

Mechanism Of Action

17IVE2 binds to estrogen receptors with high affinity and activates them, leading to a cascade of downstream effects. It has been shown to have both agonistic and antagonistic effects on estrogen receptors, depending on the tissue and cell type. In breast cancer cells, for example, it has been shown to have an anti-proliferative effect, while in osteoblasts, it has been shown to stimulate bone formation.

Biochemical And Physiological Effects

17IVE2 has been shown to have a wide range of biochemical and physiological effects. It has been shown to regulate gene expression, modulate cell growth and differentiation, and regulate apoptosis. It has also been shown to have effects on lipid metabolism, glucose homeostasis, and cardiovascular function.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 17IVE2 in lab experiments is its potency and selectivity for estrogen receptors. It has a higher binding affinity for estrogen receptors than natural estrogens such as estradiol. However, one limitation is its potential for off-target effects, particularly at high concentrations. It is also important to note that the effects of 17IVE2 may vary depending on the tissue and cell type being studied.

Future Directions

There are several future directions for research on 17IVE2. One area of interest is its potential use in the treatment of breast cancer. It has been shown to have anti-proliferative effects on breast cancer cells and may be a promising therapeutic agent. Another area of interest is its effects on the brain and nervous system. It has been shown to have neuroprotective effects and may have potential for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Finally, further research is needed to fully understand the mechanisms of action and potential side effects of 17IVE2, particularly at high concentrations.

Conclusion:

In conclusion, 17IVE2 is a synthetic estrogen derivative that has been extensively studied for its potential use in scientific research. It has a wide range of biological effects and has been used in studies investigating breast cancer, osteoporosis, cardiovascular disease, and the brain and nervous system. Its potency and selectivity for estrogen receptors make it a promising therapeutic agent, but further research is needed to fully understand its mechanisms of action and potential side effects.

Synthesis Methods

The synthesis of 17IVE2 involves the reaction of ethinyl estradiol with iodine in the presence of a palladium catalyst. The reaction proceeds via a vinyl iodide intermediate, which is then treated with triphenylphosphine to yield the final product. The purity of the product can be confirmed using high-performance liquid chromatography (HPLC) or mass spectrometry.

Scientific Research Applications

17IVE2 has been extensively studied for its potential use in scientific research. It is a potent ligand for estrogen receptors and has been shown to have a wide range of biological effects. It has been used in studies investigating the role of estrogen receptors in breast cancer, osteoporosis, and cardiovascular disease. It has also been used in studies investigating the effects of estrogen on the brain and nervous system.

properties

CAS RN |

149046-54-8 |

|---|---|

Product Name |

17-Iodovinyl-11-ethylestradiol |

Molecular Formula |

C22H29IO2 |

Molecular Weight |

452.4 g/mol |

IUPAC Name |

(8S,9S,11S,13S,14S,17R)-11-ethyl-17-[(E)-2-iodoethenyl]-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol |

InChI |

InChI=1S/C22H29IO2/c1-3-14-13-21(2)19(8-9-22(21,25)10-11-23)18-6-4-15-12-16(24)5-7-17(15)20(14)18/h5,7,10-12,14,18-20,24-25H,3-4,6,8-9,13H2,1-2H3/b11-10+/t14-,18-,19-,20+,21-,22+/m0/s1 |

InChI Key |

UYRBVLDGMNORHN-XUOOYTPCSA-N |

Isomeric SMILES |

CC[C@H]1C[C@]2([C@@H](CC[C@]2(/C=C/I)O)[C@H]3[C@H]1C4=C(CC3)C=C(C=C4)O)C |

SMILES |

CCC1CC2(C(CCC2(C=CI)O)C3C1C4=C(CC3)C=C(C=C4)O)C |

Canonical SMILES |

CCC1CC2(C(CCC2(C=CI)O)C3C1C4=C(CC3)C=C(C=C4)O)C |

synonyms |

17-iodovinyl-11-ethylestradiol 17alpha-iodovinyl-11beta-ethylestradiol |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Dispiro[cyclohexane-1,3'-[1,2,4,5]tetroxane-6',2''-tricyclo[3.3.1.1~3,7~]decan]-4-yl)acetic acid](/img/structure/B132741.png)

![Pyrido[2,3-b]pyrazine-2,3,6-triol](/img/structure/B132747.png)

![5-{4-[2-(5-Ethyl-2-pyridyl)ethoxy]benzyl}-2-imino-4-thiazolidinone](/img/structure/B132754.png)

![Tert-butyl N-[(1E,3E)-penta-1,3-dienyl]carbamate](/img/structure/B132769.png)

![ethyl 5-[(5-ethoxycarbonyl-2-hydroxy-6-morpholin-4-yl-4-oxo-1H-pyridin-3-yl)-thiophen-2-ylmethyl]-6-hydroxy-2-morpholin-4-yl-4-oxo-1H-pyridine-3-carboxylate](/img/structure/B132770.png)